
Benzenebutanamide, 3-chloro-4-cyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenebutanamide, 3-chloro-4-cyclohexyl- is an organic compound that belongs to the class of amides. This compound features a benzene ring, a butanamide chain, a chlorine atom, and a cyclohexyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, 3-chloro-4-cyclohexyl- typically involves the following steps:
Formation of the Benzene Ring: The benzene ring is synthesized through a series of reactions starting from simpler aromatic compounds.
Introduction of the Butanamide Chain: The butanamide chain is introduced through an amide formation reaction, often involving the reaction of a carboxylic acid derivative with an amine.
Chlorination: The chlorine atom is introduced via a chlorination reaction, which can be achieved using reagents such as thionyl chloride or phosphorus trichloride.
Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of Benzenebutanamide, 3-chloro-4-cyclohexyl- is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反応の分析
Types of Reactions
Benzenebutanamide, 3-chloro-4-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxyl derivatives, amines.
科学的研究の応用
Benzenebutanamide, 3-chloro-4-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenebutanamide, 3-chloro-4-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Benzenebutanamide, 3-chloro-4-cyclohexyl- can be compared with other similar compounds, such as:
Benzenebutanamide: Lacks the chlorine and cyclohexyl groups, resulting in different chemical properties and reactivity.
3-Chlorobenzamide: Contains a chlorine atom but lacks the butanamide and cyclohexyl groups.
Cyclohexylbenzamide: Contains a cyclohexyl group but lacks the chlorine and butanamide groups.
The presence of the chlorine and cyclohexyl groups in Benzenebutanamide, 3-chloro-4-cyclohexyl- imparts unique chemical properties, making it distinct from these similar compounds.
特性
CAS番号 |
32808-72-3 |
|---|---|
分子式 |
C16H22ClNO |
分子量 |
279.80 g/mol |
IUPAC名 |
4-(3-chloro-4-cyclohexylphenyl)butanamide |
InChI |
InChI=1S/C16H22ClNO/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H2,18,19) |
InChIキー |
MPBAYDNZKMBCEF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


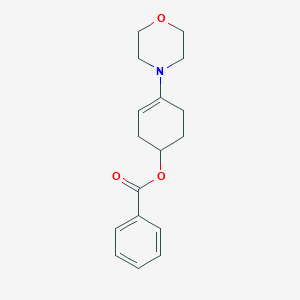
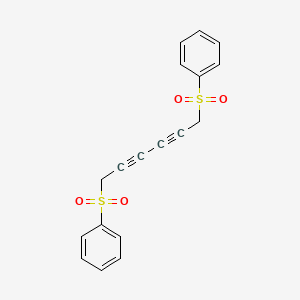
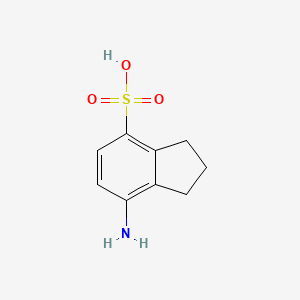
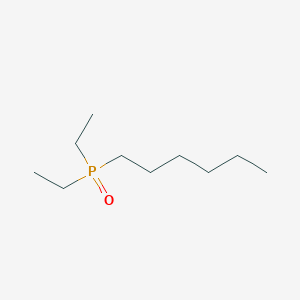
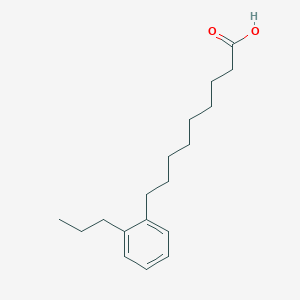
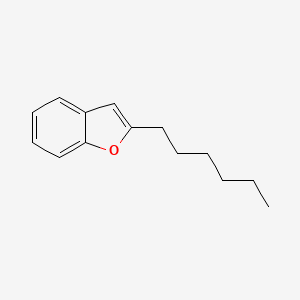
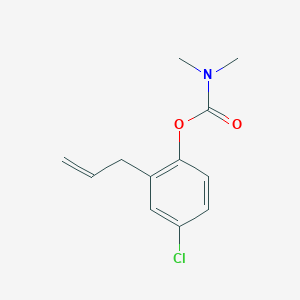
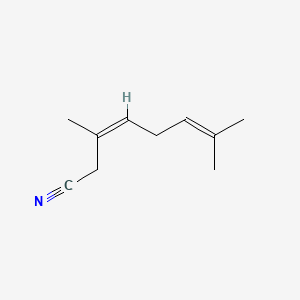

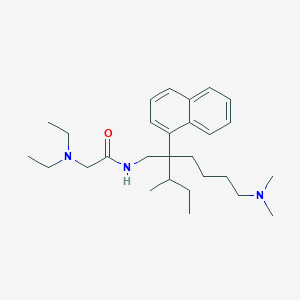
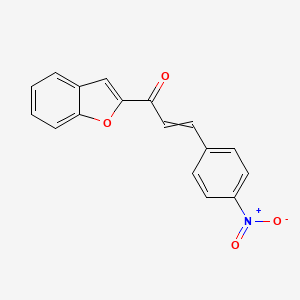
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
